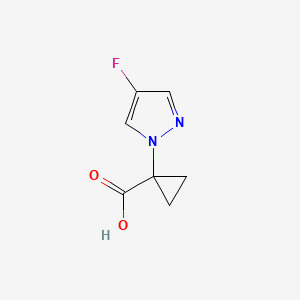

1-(4-Fluoro-1H-pyrazol-1-yl)cyclopropanecarboxylic acid

Übersicht

Beschreibung

The compound "1-(4-Fluoro-1H-pyrazol-1-yl)cyclopropanecarboxylic acid" is a structurally unique molecule that incorporates a cyclopropane ring and a pyrazole moiety with a fluoro substituent. This structure suggests potential biological activity, given the known properties of cyclopropane carboxylic acids and pyrazoles in medicinal chemistry.

Synthesis Analysis

The synthesis of cyclopropane derivatives can be complex due to the strain in the three-membered ring. In the context of fluoro-substituted cyclopropane carboxylic acids, a paper describes the synthesis of a related compound, 2-fluoro-1-aminocyclopropane-1-carboxylic acid, through cyclopropanation followed by several rearrangement and cleavage steps . Although not the exact compound , this synthesis route could potentially be adapted for the synthesis of "this compound" by incorporating the appropriate pyrazole precursor.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives has been studied extensively due to their interesting chemical properties. For instance, the structure of a related compound, (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid, was determined using X-ray diffraction, revealing the orthogonal orientation of the carboxylic group to the cyclopropane ring and the non-equivalence of the cyclopropane C-C bonds . This information is valuable for understanding the stereochemistry and reactivity of the cyclopropane ring in "this compound".

Chemical Reactions Analysis

Cyclopropane carboxylic acids can undergo various chemical reactions due to the strained nature of the cyclopropane ring and the reactivity of the carboxylic acid moiety. For example, cyclopropylideneacetic acids can participate in CuX2-mediated cyclization reactions to form furanones and pyranones . This reactivity could be relevant for the chemical transformations of "this compound", potentially leading to the formation of novel heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" would likely be influenced by the presence of the fluoro substituent and the cyclopropane ring. Fluorine atoms are known to significantly affect the acidity, lipophilicity, and metabolic stability of molecules . Additionally, the cyclopropane ring could impart conformational rigidity, potentially affecting the compound's binding to biological targets.

Wissenschaftliche Forschungsanwendungen

Fluorinated Alternatives and Environmental Impact

Fluorinated compounds, such as 1-(4-Fluoro-1H-pyrazol-1-yl)cyclopropanecarboxylic acid , are explored for their potential as alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs). The transition to these alternatives has been driven by environmental concerns associated with PFCAs and PFSAs. Despite the shift, the safety and environmental impact of these fluorinated alternatives remain uncertain due to limited information on their persistence and exposure risks. The review by Wang et al. (2013) emphasizes the need for comprehensive risk assessments and collaboration among stakeholders to address data gaps regarding these chemicals' environmental releases and human exposure (Wang et al., 2013).

Microbial Degradation of Fluorinated Compounds

Understanding the microbial degradation of fluorinated chemicals, including alternatives like This compound , is crucial for evaluating their environmental fate. Liu and Avendaño (2013) reviewed studies on the biodegradability of polyfluoroalkyl chemicals, revealing insights into the degradation pathways, half-lives, and potential for defluorination. This research highlights the complexity of assessing the bioaccumulation and environmental persistence of these compounds (Liu & Avendaño, 2013).

Heterocyclic Chemistry and Biological Applications

The compound This compound falls under the category of heterocyclic compounds, which are significant for their biological activities. Gomaa and Ali (2020) reviewed the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, showcasing the potential of pyrazole derivatives in synthesizing various heterocyclic compounds. This research underscores the importance of pyrazole derivatives, including This compound , in developing new materials with potential applications ranging from medicinal chemistry to industrial applications (Gomaa & Ali, 2020).

Safety and Hazards

The safety data sheet for a similar compound, “4-Fluoro-2-(1H-pyrazol-3-yl)phenol”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle it with appropriate safety measures, including wearing protective clothing and avoiding breathing dust/fume/gas/mist/vapors/spray .

Eigenschaften

IUPAC Name |

1-(4-fluoropyrazol-1-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c8-5-3-9-10(4-5)7(1-2-7)6(11)12/h3-4H,1-2H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSDOVCFSUHAAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)N2C=C(C=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2548166.png)

![Methyl 2-(2-chloropropanoyl)spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-1-carboxylate](/img/structure/B2548167.png)

![2,6-dichloro-N-{2-[(dimethylcarbamoyl)methoxy]-4-methylphenyl}pyridine-3-carboxamide](/img/structure/B2548171.png)

![3-(4-Bromophenyl)-2-propan-2-ylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2548176.png)

![(2Z)-6,8-dichloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2548178.png)

![N-[3-(4-methoxyphenyl)-4-oxo-[1]benzothiolo[3,2-b]pyran-2-yl]propanamide](/img/structure/B2548181.png)